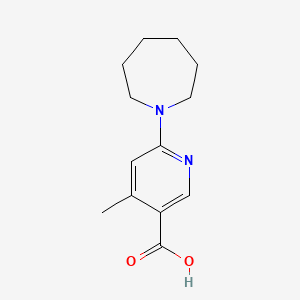![molecular formula C13H18N4 B11874481 5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11874481.png)
5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a piperidine ring fused to an imidazo[4,5-b]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and imidazo[4,5-b]pyridine moieties makes it a versatile scaffold for drug design and synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone can form the imidazo[4,5-b]pyridine core, which is then further functionalized to introduce the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the efficiency of the synthesis process. The choice of solvents, temperature, and reaction time are critical factors that influence the overall production.
Analyse Chemischer Reaktionen
Types of Reactions
5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or acyl groups.
Wissenschaftliche Forschungsanwendungen
5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit a particular kinase, leading to the suppression of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also feature a piperidine ring and are known for their kinase inhibitory activity.
Pyrido[2,3-d]pyrimidin-5-one derivatives: These compounds share a similar core structure and are studied for their anti-cancer properties.
Uniqueness
5,7-Dimethyl-2-(piperidin-4-yl)-3H-imidazo[4,5-b]pyridine is unique due to its specific substitution pattern and the combination of piperidine and imidazo[4,5-b]pyridine moieties. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications.
Eigenschaften
Molekularformel |
C13H18N4 |
|---|---|
Molekulargewicht |
230.31 g/mol |
IUPAC-Name |
5,7-dimethyl-2-piperidin-4-yl-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C13H18N4/c1-8-7-9(2)15-13-11(8)16-12(17-13)10-3-5-14-6-4-10/h7,10,14H,3-6H2,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
WVFODEVWWHDQPU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC2=C1NC(=N2)C3CCNCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Phenyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B11874429.png)








![3-Phenyl-5-[(trimethylsilyl)oxy]-1,2-oxazole](/img/structure/B11874479.png)

